molecular formula C8H17NO B8717319 3-Ethyl-2-(propan-2-yl)-1,3-oxazolidine CAS No. 57817-77-3

3-Ethyl-2-(propan-2-yl)-1,3-oxazolidine

Cat. No. B8717319
Key on ui cas rn: 57817-77-3
M. Wt: 143.23 g/mol
InChI Key: UBWJATJZTCPLPK-UHFFFAOYSA-N
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Patent
US04311827

Procedure details

Iso-butyraldehyde (11.1 g; 0.15 moles) was added slowly over a period of 1 hour to N-ethyl-2-hydroxyethylamine (13.3 g; 0.15 moles) at a temperature of 25°-30° C. Benzene (100 ml) was then added, and the resulting solution was heated to reflux. Continuous azeotropic distillation removed 2.8 ml of water. The benzene was then removed by vacuum distillation to give the desired 2-isopropyl-3-ethyl-1,3-oxazolidine as a yellow liquid.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH:2]([CH3:4])[CH3:3].[CH2:6]([NH:8][CH2:9][CH2:10]O)[CH3:7]>C1C=CC=CC=1>[CH:2]([CH:1]1[N:8]([CH2:9][CH3:10])[CH2:6][CH2:7][O:5]1)([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
13.3 g
Type
reactant
Smiles
C(C)NCCO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to reflux
DISTILLATION
Type
DISTILLATION
Details
Continuous azeotropic distillation
CUSTOM
Type
CUSTOM
Details
removed 2.8 ml of water
CUSTOM
Type
CUSTOM
Details
The benzene was then removed by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1OCCN1CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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